(1,2,3-13C3)propanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic Flux Analysis

One primary application of malonic acid-13C3 lies in metabolic flux analysis (MFA) []. This technique aims to quantify the rates of biochemical reactions within a cell or organism. By incorporating Malonic acid-13C3 into a biological system, researchers can trace the fate of the labeled carbon atoms through different metabolic pathways. By analyzing the distribution of the isotope in various metabolites, scientists can gain valuable insights into the activity and regulation of specific metabolic pathways.

Tracing Metabolic Pathways

Malonic acid-13C3 can be used to trace the flow of carbon atoms through specific metabolic pathways []. This application is particularly relevant for studying the Krebs cycle, also known as the citric acid cycle, which plays a crucial role in cellular energy production. By feeding cells with Malonic acid-13C3, researchers can track the incorporation of the labeled carbon atoms into different downstream metabolites within the cycle. This information helps them understand the efficiency and regulation of the Krebs cycle under various conditions.

Studying Enzyme Activity

Malonic acid-13C3 can also be used to study the activity of specific enzymes involved in metabolic pathways []. By designing experiments where the labeled substrate is Malonic acid-13C3, researchers can measure the rate of its conversion into different products by the target enzyme. This approach allows them to assess the enzyme's activity under various conditions, such as the presence of inhibitors or activators, providing insights into its regulation and function.

Investigating Disease States

Furthermore, Malonic acid-13C3 can be employed to investigate metabolic abnormalities associated with various disease states []. By comparing the metabolic flux patterns in healthy and diseased cells using Malonic acid-13C3, researchers can identify potential disruptions in specific pathways. This information might lead to the development of novel diagnostic tools and therapeutic strategies targeting these metabolic dysfunctions.

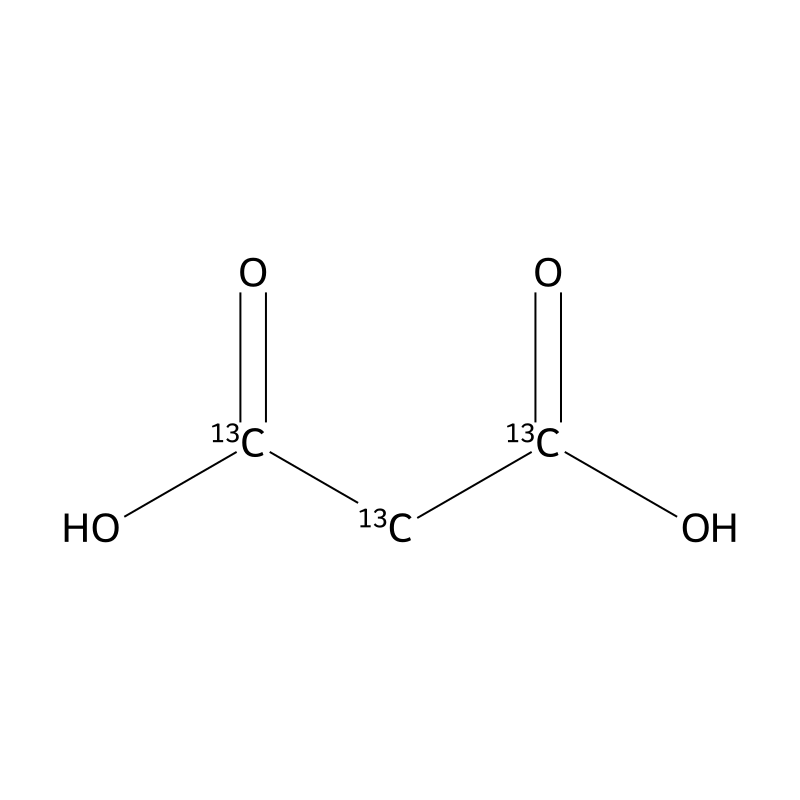

(1,2,3-13C3)propanedioic acid, commonly known as malonic acid-1,2,3-13C3, is a carbon-labeled derivative of malonic acid. Its chemical structure features three carbon atoms labeled with the stable isotope carbon-13, which allows for enhanced tracking in various chemical and biological studies. The molecular formula of this compound is C3H4O4, and it has a molecular weight of approximately 107.04 g/mol. Malonic acid itself is a dicarboxylic acid characterized by two carboxyl functional groups (-COOH) attached to a three-carbon chain.

The compound exists as a white to off-white solid and is hygroscopic in nature, meaning it can absorb moisture from the air. It has a melting point range of 132-136 °C . The presence of the carbon-13 isotopes makes this compound particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques aimed at studying metabolic pathways and

- Decarboxylation: Malonic acid can undergo decarboxylation when heated or treated with certain reagents, leading to the formation of acetic acid.

- Condensation Reactions: It can react with various aldehydes or ketones in the presence of a base to form β-keto acids through the malonic ester synthesis.

- Synthesis of Barbiturates: Malonic acid derivatives are key intermediates in the synthesis of barbiturates and other pharmaceuticals via condensation with urea or thiourea.

- Hydrolysis: The ester derivatives of malonic acid can be hydrolyzed to yield malonic acid itself.

These reactions demonstrate the versatility of (1,2,3-13C3)propanedioic acid in organic synthesis and its role as a building block in various chemical transformations.

While (1,2,3-13C3)propanedioic acid itself may not exhibit significant biological activity, its parent compound, malonic acid, has been studied for its effects on metabolic processes. Malonic acid acts as an inhibitor of succinate dehydrogenase in the citric acid cycle, which can impact energy metabolism within cells. This inhibition can lead to alterations in cellular respiration and has implications in studies related to metabolic diseases and mitochondrial dysfunction.

The carbon-13 labeling allows researchers to trace metabolic pathways involving malonic acid and its derivatives in biological systems, enhancing the understanding of their roles in metabolism.

The synthesis of (1,2,3-13C3)propanedioic acid typically involves:

- Carbon Isotope Labeling: The incorporation of carbon-13 isotopes can be achieved through specific synthetic routes that utilize labeled precursors or via reactions that introduce carbon atoms from labeled sources.

- Standard Synthesis of Malonic Acid: The traditional synthesis involves the reaction of sodium ethoxide with diethyl oxalate followed by hydrolysis and decarboxylation processes.

- Labeled Precursors: Utilizing labeled acetic acid or other labeled compounds as starting materials can lead to the formation of (1,2,3-13C3)propanedioic acid through controlled reactions.

These methods ensure that the final product retains its isotopic labeling while maintaining structural integrity.

(1,2,3-13C3)propanedioic acid finds applications primarily in research settings:

- Metabolic Studies: Used as a tracer in metabolic studies to understand energy production and substrate utilization within biological systems.

- Nuclear Magnetic Resonance Spectroscopy: Its carbon-13 labeling enhances the resolution and detail obtained from NMR studies.

- Pharmaceutical Development: Serves as an intermediate for synthesizing pharmaceuticals and studying drug metabolism.

- Analytical Chemistry: Employed in various analytical techniques for quantifying metabolites in biological samples.

Interaction studies involving (1,2,3-13C3)propanedioic acid focus on its role within metabolic pathways:

- Enzyme Interactions: Investigating how malonic acid derivatives interact with enzymes such as succinate dehydrogenase provides insights into metabolic regulation.

- Pathway Tracing: Carbon-13 labeling allows for tracing specific biochemical pathways in vivo or in vitro.

- Drug Metabolism: Studies on how pharmaceuticals interact with metabolic pathways involving malonic acid can inform drug design and efficacy.

These studies leverage the unique properties of (1,2,3-13C3)propanedioic acid to elucidate complex biochemical interactions.

Several compounds share structural similarities with (1,2,3-13C3)propanedioic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Malonic Acid | C3H4O4 | Parent compound; no isotopic labeling |

| Succinic Acid | C4H6O4 | Four-carbon dicarboxylic acid; involved in TCA cycle |

| Fumaric Acid | C4H4O4 | Double bond between carbons; trans configuration |

| Maleic Acid | C4H4O4 | Cis isomer of fumaric acid; used in polymer synthesis |

(1,2,3-13C3)propanedioic acid stands out due to its stable isotope labeling which enables detailed tracking in biochemical research compared to its non-labeled counterparts.